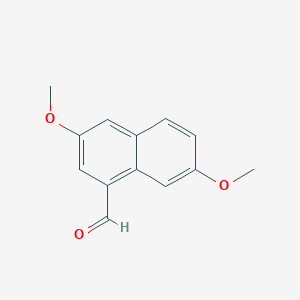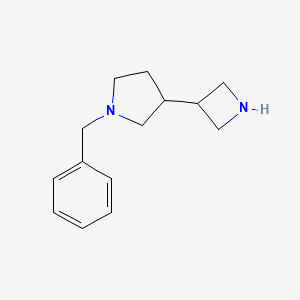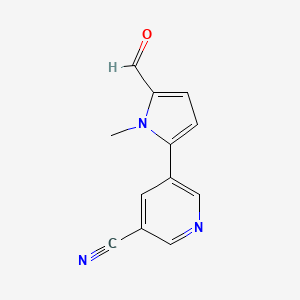![molecular formula C13H16N2O B11890023 1'-Ethylspiro[indoline-3,2'-pyrrolidin]-2-one CAS No. 59022-44-5](/img/structure/B11890023.png)
1'-Ethylspiro[indoline-3,2'-pyrrolidin]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Ethylspiro[indoline-3,2’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’-ethylspiro[indoline-3,2’-pyrrolidin]-2-one can be achieved through diastereodivergent synthesis via base-promoted (3 + 2) cycloadditions. The choice of catalyst plays a crucial role in determining the stereochemistry of the product. When a Lewis base such as tricyclohexylphosphine (PCy3) is used, the reaction yields the desired product with excellent diastereoselectivity. Alternatively, using a Brønsted base like potassium carbonate (K2CO3) results in a different diastereoisomer .
Industrial Production Methods
While specific industrial production methods for 1’-ethylspiro[indoline-3,2’-pyrrolidin]-2-one are not extensively documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
1’-Ethylspiro[indoline-3,2’-pyrrolidin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary widely depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1’-Ethylspiro[indoline-3,2’-pyrrolidin]-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism by which 1’-ethylspiro[indoline-3,2’-pyrrolidin]-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indoline-3,2’-pyrrole]-2,5’-diones: These compounds share a similar spirocyclic structure and exhibit comparable biological activities.
Spiropyrans: Another class of spirocyclic compounds known for their photochromic properties.
Uniqueness
1’-Ethylspiro[indoline-3,2’-pyrrolidin]-2-one stands out due to its specific combination of an indoline and a pyrrolidinone moiety, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
59022-44-5 |
|---|---|
Molekularformel |
C13H16N2O |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
1'-ethylspiro[1H-indole-3,2'-pyrrolidine]-2-one |
InChI |
InChI=1S/C13H16N2O/c1-2-15-9-5-8-13(15)10-6-3-4-7-11(10)14-12(13)16/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,16) |
InChI-Schlüssel |
MSIOJTCPQQGQJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC12C3=CC=CC=C3NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889947.png)
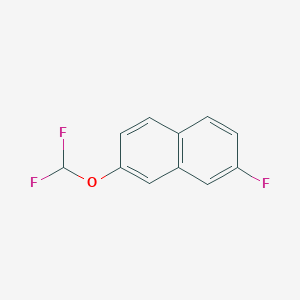
![8-Fluoro-2-methylnaphtho[2,3-d]thiazole](/img/structure/B11889960.png)

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride](/img/structure/B11889980.png)
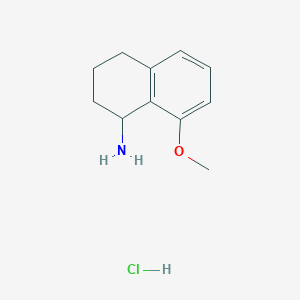
![6-Chlorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11889989.png)
